5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Overview
Description
“5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde” is a chemical compound with the empirical formula C13H8Cl3NO3 and a molecular weight of 332.57 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C(C(C(O)=O)=CC(Cl)=C1)N1CC(C(Cl)=C2)=CC=C2Cl
. This provides a textual representation of the molecule’s structure.
Scientific Research Applications
Chemical Synthesis and Properties
The compound 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is part of a class of chemicals that have been explored for their unique chemical properties and potential applications in various fields of scientific research. One area of interest is the study of chemical variability and properties of related pyridine and benzimidazole compounds. These studies focus on understanding the preparation, properties, and potential applications of these compounds, including their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).
Catalysis and Synthetic Pathways
Research has also delved into the importance of hybrid catalysts in the synthesis of complex organic structures that share similar core components with this compound. These studies emphasize the role of hybrid catalysts in facilitating one-pot multicomponent reactions, leading to the development of compounds with broad applicability in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability (Parmar, Vala, & Patel, 2023).
Environmental Applications
Another area of research interest is the application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes. This approach has shown promise in the degradation and transformation of recalcitrant compounds in wastewater, with enzymes such as laccases and peroxidases playing a crucial role in enhancing the efficiency of these processes. The use of redox mediators significantly broadens the range of substrates that can be effectively degraded, highlighting a potential environmental application of related chemical compounds (Husain & Husain, 2007).
Biological Interactions and DNA Damage
Studies on the tautomerism of nucleic acid bases and the effects of molecular interactions on tautomeric equilibria have explored how changes in the environment of a base, such as from an inert to a polar environment, can affect the stability and reactivity of related compounds. This research is vital for understanding the biological interactions and potential DNA damage mechanisms of various compounds, including those related to this compound (Person et al., 1989).
Properties
IUPAC Name |
5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-10-2-1-9(11(15)4-10)6-17-5-8(7-18)3-12(16)13(17)19/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPEWBPEIMXAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.